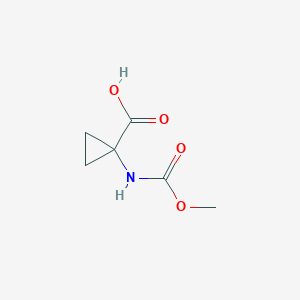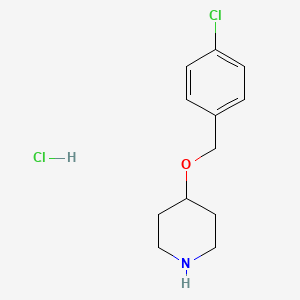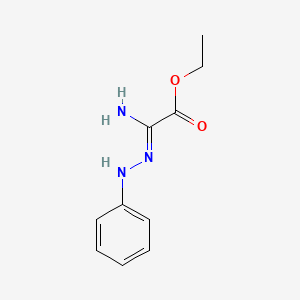![molecular formula C23H32O5 B1642218 [(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of multiple rings, including a dioxolane ring and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The cyclopenta[a]phenanthrene core can be synthesized through various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate can be compared to other spiro compounds and cyclopenta[a]phenanthrene derivatives. Similar compounds include:
- Spiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolane]-3,6-dione
- Dimethylspiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate.
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(3'S,8'R,9'S,10'R,13'S,14'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-18,20H,4-12H2,1-3H3/t16-,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
GHCLNFOHZRQQDJ-WTNOFXFJSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC45OCCO5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


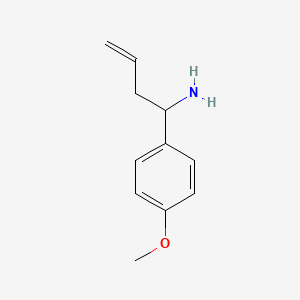

![Thieno[2,3-b]quinoxaline](/img/structure/B1642142.png)
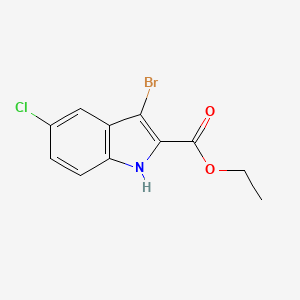
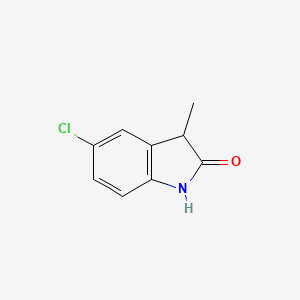

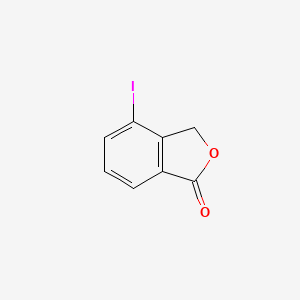
![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-6-amine)](/img/structure/B1642165.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B1642167.png)
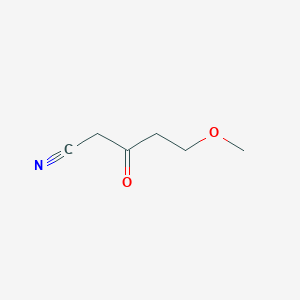
![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)
